molecular formula C11H22N2 B13153499 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13153499
M. Wt: 182.31 g/mol
InChI Key: JMRWTFYKVADZSU-UHFFFAOYSA-N
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Description

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and an isopropyl group attached to the bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often include the use of oxidants such as lead tetraacetate (Pb(OAc)4) and potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved.

Chemical Reactions Analysis

Types of Reactions

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead tetraacetate and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions include various substituted amines and oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific bicyclic structure and the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H22N2/c1-8(2)13-10-4-3-5-11(13)7-9(12)6-10/h8-11H,3-7,12H2,1-2H3

InChI Key

JMRWTFYKVADZSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)N

Origin of Product

United States

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